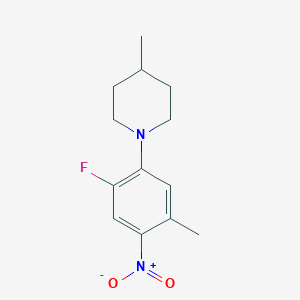![molecular formula C18H21FN2 B5063785 3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate)](/img/structure/B5063785.png)
3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate), also known as ABT-594, is a synthetic compound that acts as a potent analgesic drug. It was first synthesized in 1996 by Abbott Laboratories, and since then, it has been extensively studied for its potential use in treating chronic pain.
作用机制
3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate) acts as a potent agonist of the α4β2 nicotinic acetylcholine receptor. This receptor is found in the brain and spinal cord and plays a key role in pain processing. By activating this receptor, 3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate) can reduce the transmission of pain signals to the brain, leading to analgesia. 3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate) also activates the same receptors as nicotine, but without the addictive properties.
Biochemical and Physiological Effects
3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate) has been shown to have potent analgesic effects in animal models of chronic pain. It has also been shown to be effective in reducing nicotine self-administration in rats. 3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate) has a long duration of action, with analgesic effects lasting up to 8 hours in animal models. It has also been shown to have a good safety profile, with no significant side effects observed in animal studies.
实验室实验的优点和局限性
3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate) has several advantages for lab experiments. It has a long duration of action, which makes it useful for studying chronic pain models. It also has a good safety profile, which makes it a suitable candidate for further development as a potential analgesic drug. However, 3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate) is a synthetic compound that requires specialized equipment and expertise for its synthesis. This can make it difficult and costly to produce for lab experiments.
未来方向
There are several future directions for 3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate) research. One potential direction is to further investigate its potential use in treating chronic pain in humans. Another direction is to explore its potential use in treating nicotine addiction. Additionally, further studies are needed to understand the long-term effects of 3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate) on the brain and other organs. Finally, there is a need for the development of more efficient and cost-effective methods for synthesizing 3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate) for lab experiments.
合成方法
The synthesis of 3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate) involves a series of chemical reactions that start with 2-fluorobenzylamine and end with the formation of the bis(trifluoroacetate) salt of 3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate). The key step in the synthesis is the coupling of 4-(2-fluorobenzyl)-1-piperidinecarboxylic acid with 3-(dimethylamino)pyridine using a coupling reagent such as HATU or PyBOP. The resulting intermediate is then treated with trifluoroacetic acid to form the final product.
科学研究应用
3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate) has been extensively studied for its potential use in treating chronic pain. It acts as a potent analgesic by binding to the α4β2 nicotinic acetylcholine receptor in the brain and spinal cord. This receptor plays a key role in pain processing, and by activating it, 3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate) can reduce pain signals sent to the brain. 3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate) has also been studied for its potential use in treating nicotine addiction, as it can activate the same receptors as nicotine without the addictive properties.
属性
IUPAC Name |
3-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c19-18-6-2-1-5-17(18)12-15-7-10-21(11-8-15)14-16-4-3-9-20-13-16/h1-6,9,13,15H,7-8,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNFZIXZTPJFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2F)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)benzyl]isonicotinamide](/img/structure/B5063706.png)

![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063720.png)
![N-1,3-benzodioxol-5-yl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5063721.png)
![3-(5-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B5063741.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5063743.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[3-(methylthio)benzyl]-3-isoxazolecarboxamide](/img/structure/B5063748.png)
![4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]thiomorpholine](/img/structure/B5063757.png)
![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5063764.png)
![1-[(2-fluorophenyl)acetyl]-4-methylpiperidine](/img/structure/B5063767.png)
![3-({[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063768.png)
![2-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5063776.png)

![3,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B5063790.png)